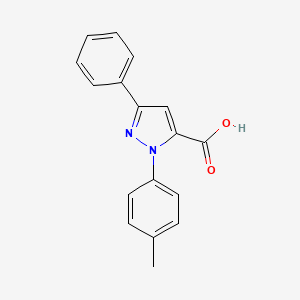

3-苯基-1-对甲苯基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

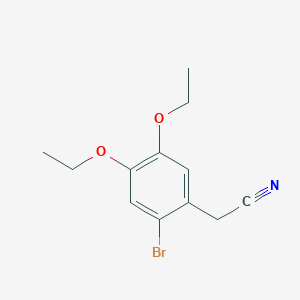

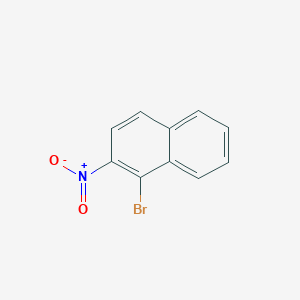

3-Phenyl-1-p-tolyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound is not directly studied in the provided papers, but its structural relatives have been the subject of various research efforts, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid was prepared from the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product yield of 63% . Similarly, the synthesis of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives has been achieved through esterification and cyclocondensation reactions, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and chemical shift values of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid were determined using Hartree–Fock and density functional methods, with results compared to experimental X-ray diffraction data . The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization and cyclization reactions. The acid chloride of 1H-pyrazole-3-carboxylic acid can be converted into ester or amide derivatives, and cyclocondensation reactions can yield pyrazolo[3,4-d]pyridazines . Additionally, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of methyl 5-phenyl-1H-pyrazole-3-carboxylate is stabilized by intermolecular aromatic π–π interactions and various types of hydrogen bonds . The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed the molecule's stability and potential sites for electrophilic and nucleophilic attacks, suggesting its role in nonlinear optics and potential phosphodiesterase inhibitory activity .

科学研究应用

结构和光谱研究

对吡唑-4-羧酸衍生物的研究,包括类似于3-苯基-1-对甲苯基-1H-吡唑-5-羧酸的化合物,显示出对它们的结构和光谱性质有着重要兴趣。例如,对5-甲基-1-苯基-1H-吡唑-4-羧酸的研究,这是一个密切相关的化合物,结合了实验和理论方法来理解其结构方面。这项研究采用了核磁共振、傅里叶变换红外光谱和X射线衍射等技术,表明了对3-苯基-1-对甲苯基-1H-吡唑-5-羧酸进行类似综合研究的潜力(Viveka et al., 2016)。

非线性光学材料的潜力

另一个感兴趣的领域是探索吡唑衍生物作为潜在的非线性光学(NLO)材料。一项关于N-取代-5-苯基-1H-吡唑-4-乙酸酯的研究突出了它们适用于光学限幅应用的特性,暗示了3-苯基-1-对甲苯基-1H-吡唑-5-羧酸衍生物具有类似的潜力(Chandrakantha et al., 2013)。

在晶体学中的重要性

吡唑羧酸的晶体学方面也是重要的。像对5-氨基-1-苯基-1H-吡唑-4-羧酸的研究,展示了通过氢键形成二维片状结构,强调了对3-苯基-1-对甲苯基-1H-吡唑-5-羧酸进行详细晶体学分析的潜力(Zia-ur-Rehman et al., 2008)。

在配位化学中的应用

在配位化学中,苯基取代的吡唑羧酸酯已被用于合成具有多样结构的金属配合物。这表明3-苯基-1-对甲苯基-1H-吡唑-5-羧酸可能同样被用于创造各种具有潜在应用的金属配合物(Gong et al., 2011)。

生物活性研究

尽管不包括直接与药物相关的应用,但重要的是要注意对吡唑羧酸的生物活性的兴趣。研究已经检验了它们作为抗菌剂和酶抑制剂的潜力,表明了3-苯基-1-对甲苯基-1H-吡唑-5-羧酸在生物活性导向领域的潜在研究途径(Liu et al., 2020)。

未来方向

属性

IUPAC Name |

2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYRFIKVWFWVPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)